molecular formula C11H7ClO2 B14194958 4-(4-Chlorophenyl)furan-2-carbaldehyde CAS No. 919530-90-8

4-(4-Chlorophenyl)furan-2-carbaldehyde

Cat. No.: B14194958
CAS No.: 919530-90-8
M. Wt: 206.62 g/mol
InChI Key: SKJGKUIGBCWWMU-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a 4-chlorophenyl group and an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)furan-2-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenyl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)furan-2-carbaldehyde in biological systems involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)furan-2-carbaldehyde is unique due to the presence of both the furan ring and the 4-chlorophenyl group, which confer specific electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Properties

CAS No.

919530-90-8

Molecular Formula

C11H7ClO2

Molecular Weight

206.62 g/mol

IUPAC Name

4-(4-chlorophenyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H7ClO2/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-7H

InChI Key

SKJGKUIGBCWWMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC(=C2)C=O)Cl

Origin of Product

United States

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